molecular formula C14H23NO2 B1381127 Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1356476-38-4

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1381127
CAS No.: 1356476-38-4
M. Wt: 237.34 g/mol
InChI Key: KMRROMGNLAWBLG-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate belongs to the azaspiro family of compounds, which are characterized by spirocyclic structures containing at least one nitrogen atom within the ring system. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds, specifically employing the spiro designation followed by bracketed numbers indicating the ring sizes excluding the spiro atom. The notation [3.5] indicates that the compound consists of a three-membered and a five-membered ring system sharing a common spiro carbon atom, with the total framework encompassing nine carbon atoms in the spirocyclic core.

The structural classification of this compound as an azaspiro system places it within a broader category of heterocyclic compounds that have gained considerable attention in medicinal chemistry due to their three-dimensional molecular architecture. The presence of the nitrogen atom at position 7 in the larger ring contributes to the compound's classification as a 7-azaspiro derivative, while the methylidene group at position 2 provides additional structural complexity and potential reactivity sites. The tert-butyl carboxylate moiety serves as a protecting group for the nitrogen atom, making this compound particularly valuable as a synthetic intermediate in multi-step organic synthesis procedures.

The complete systematic name this compound accurately describes the compound's structural features according to established nomenclature conventions. Alternative nomenclature includes tert-butyl 2-methylene-7-azaspiro[3.5]nonane-7-carboxylate, reflecting slight variations in naming conventions for the exocyclic double bond substituent. The compound's three-dimensional structure results from the spirocyclic junction, which creates a rigid molecular framework that significantly influences its chemical and biological properties.

Historical Context in Spirocyclic Chemistry

The development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first proposed the nomenclature and structural concepts for compounds containing spiro junctions. Von Baeyer's original definition encompassed bicyclic compounds with only one atom common to both rings, establishing the foundation for the systematic study of spirocyclic architectures. This early work laid the groundwork for understanding the unique three-dimensional properties that distinguish spiro compounds from other bicyclic systems, particularly their ability to adopt rigid conformations that can be advantageous in drug design applications.

The evolution of spirocyclic chemistry gained significant momentum during the 20th century, with researchers recognizing the therapeutic potential of these unique molecular frameworks. Griseofulvin, approved in 1959 as an antifungal agent, stands as one of the earliest examples of a spirocyclic drug, demonstrating the medicinal relevance of this structural class. The subsequent development of spironolactone as a diuretic medication further established the importance of spirocyclic compounds in pharmaceutical applications, while compounds like spirapril, approved in 1995 for hypertension treatment, continued to validate the therapeutic potential of azaspiro derivatives.

The modern era of spirocyclic chemistry has witnessed an explosion of interest in azaspiro compounds, driven by their unique three-dimensional structures and potential for selective biological interactions. Contemporary research has increasingly focused on the synthesis and application of complex azaspiro derivatives, with this compound representing a sophisticated example of modern spirocyclic design. The compound's development reflects advances in synthetic methodology that enable the construction of intricate spirocyclic frameworks with precise functional group placement and stereochemical control.

The historical progression of spirocyclic chemistry has been marked by continuous refinement of synthetic approaches and expanding applications in medicinal chemistry. Recent developments in the field have emphasized the importance of spirocyclic scaffolds as privileged structures for drug discovery, with researchers recognizing their ability to occupy unique regions of chemical space and interact with biological targets in ways that traditional flat molecules cannot achieve. This historical context provides essential background for understanding the significance of this compound within the broader landscape of spirocyclic chemistry.

Significance in Azaspiro Chemical Research

Azaspiro compounds have emerged as a critically important class of molecules in contemporary chemical research, with their significance extending across multiple disciplines including medicinal chemistry, materials science, and biochemical research. The presence of nitrogen atoms within spirocyclic frameworks provides unique opportunities for hydrogen bonding, metal coordination, and participation in biological recognition processes, making azaspiro derivatives particularly valuable for pharmaceutical applications. Recent research has demonstrated that azaspiro compounds exhibit promising biological activities, including anticancer, neuroprotective, anti-human immunodeficiency virus, antiviral, and antibacterial properties.

The three-dimensional architecture inherent to azaspiro compounds offers distinct advantages in drug design by providing access to chemical space that is difficult to reach with conventional flat aromatic systems. Research has shown that spirocyclic hybrids containing nitrogen atoms can function as potent inhibitors of various biological targets, including sirtuin 1, mouse double minute 2 homolog-p53 interactions, and polo-like kinase 4. These compounds have also demonstrated significant affinity for anaplastic lymphoma kinase receptors and have been recognized as excellent deoxyribonucleic acid binders capable of affecting cellular division through cell cycle arrest and apoptotic induction.

Contemporary investigations into azaspiro chemistry have revealed their exceptional utility as ribonucleic acid binders, representing a complementary approach to traditional protein-targeting strategies in drug development. Recent studies have highlighted the promising activity of novel azaspirocycles as strong binders of human immunodeficiency virus type 1 trans-activation response ribonucleic acid and as inhibitors of Tat/trans-activation response interactions. These findings underscore the expanding therapeutic potential of azaspiro compounds and their growing importance in nucleic acid-targeted drug discovery programs.

The significance of azaspiro compounds in pharmaceutical development extends to their role as synthetic intermediates and building blocks for more complex molecular architectures. Compounds like this compound serve multiple functions in synthetic chemistry, including applications in drug design, peptide conjugation, and bioconjugation processes. Their utility in pharmaceutical development encompasses their use as key intermediates in the synthesis of novel analgesics and anti-inflammatory drugs, while their unique structural features make them valuable components in the development of advanced materials with enhanced durability and flexibility properties.

Compound Registry Information and Identification

This compound is definitively identified through multiple international chemical registry systems and databases, ensuring accurate identification and traceability across global research and commercial applications. The compound's primary identification is established through its Chemical Abstracts Service registry number 1356476-38-4, which serves as the universal identifier recognized by chemical databases, regulatory agencies, and commercial suppliers worldwide. This registry number provides unambiguous identification and enables efficient tracking of the compound across diverse scientific and commercial platforms.

Table 1: Compound Registry and Identification Data

Parameter Value Source Reference
Chemical Abstracts Service Number 1356476-38-4
PubChem Compound Identifier 91663932
Molecular Design Limited Number MFCD28502553
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula C₁₄H₂₃NO₂
Molecular Weight 237.34 grams per mole
InChI Identifier 1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3
InChI Key KMRROMGNLAWBLG-UHFFFAOYSA-N

The compound's structural representation through Simplified Molecular Input Line Entry System notation provides a standardized format for computational applications and database searches. The Simplified Molecular Input Line Entry System code CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C)C2 encodes the complete molecular structure in a format readily interpretable by chemical information systems and molecular modeling software. This standardized representation ensures consistent identification across different computational platforms and facilitates automated processing of chemical information.

International Chemical Identifier and International Chemical Identifier Key systems provide additional layers of identification security and enable precise structural communication across global chemical databases. The International Chemical Identifier string 1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3 offers a comprehensive structural description that can be decoded to reconstruct the complete molecular architecture. The corresponding International Chemical Identifier Key KMRROMGNLAWBLG-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full International Chemical Identifier, providing a compact yet unique identifier suitable for database indexing and rapid searching.

Commercial availability and supplier information indicate widespread accessibility of this compound through multiple international chemical suppliers, including Apollo Scientific in the United Kingdom and various distributors across North America and Europe. Quality specifications typically indicate purity levels of 97% or higher, with standard packaging options ranging from 1-gram research quantities to larger commercial scales. Storage requirements generally specify refrigeration or ambient temperature conditions, reflecting the compound's stability characteristics under standard laboratory conditions.

Properties

IUPAC Name

tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRROMGNLAWBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydride are employed to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often performed to achieve this.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the tert-butyl ester group. Common reagents include alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: Tert-butyl 2-methylidene-7-azaspiro[35]nonane-7-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its spirocyclic structure, which can mimic natural substrates or inhibitors.

Medicine: The compound has potential applications in drug discovery and development. Its spirocyclic structure can be modified to create novel therapeutic agents with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The compound may act as an inhibitor or activator, depending on the nature of the target and the modifications made to the spirocyclic core.

Comparison with Similar Compounds

Substituent Variations and Reactivity

Compound Name (CAS) Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate (1356476-38-4) 2-methylidene 239.32 Reactive alkene for cycloaddition; polymer intermediates. Discontinued.
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (N/A) 2-oxo (ketone) 239.32 Condensation reactions; precursor for heterocycles. Produced at 5 tons/year industrially.
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (1225276-07-2) 2-bromo 316.23 Halogenation intermediate; Suzuki coupling. >95% purity.
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (203662-66-2) 2-cyano 248.29 Electron-withdrawing group; nitrile chemistry. Lab use only.
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (240401-28-9) 2-hydroxy 241.33 Hydrogen bonding; chiral resolution. Warning (H315, H319).
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (392331-78-1) 1-NH, 2-oxo 240.30 Dual nitrogen sites; organocatalysis. Acute toxicity (H302).
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (896464-16-7) 2-NH (additional amine) 228.30 Increased basicity; pharmaceutical intermediates. Commercial availability.

Biological Activity

Overview

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure, which includes a nitrogen atom in the ring system. This structural characteristic enhances its potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 237.34 g/mol
  • CAS Number : 1356476-38-4
  • Predicted Boiling Point : 318.0 ± 42.0 °C
  • Density : 1.04 ± 0.1 g/cm³

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for specific binding interactions that can modulate the activity of these targets, acting as either inhibitors or activators depending on the context of use.

Biological Applications

  • Enzyme Interaction Studies :
    • The compound is utilized as a probe in biochemical assays to study enzyme interactions, particularly in systems where it can mimic natural substrates or inhibitors.
  • Drug Discovery :
    • Its structural features make it a promising candidate in drug development, especially for creating novel therapeutic agents with improved pharmacokinetic properties.
  • Therapeutic Potential :
    • Research indicates that derivatives of this compound may be effective against diseases related to chemokine receptors, such as HIV and other inflammatory conditions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylateHydroxy group instead of methylideneVaries; often less potent
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateOxo group presenceEnhanced reactivity but different target specificity
Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylateAmino group additionPotentially broader therapeutic applications

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • Study on Enzyme Inhibition :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment, suggesting potential applications in antimalarial drug design .
  • Chemokine Receptor Modulation :
    • Research indicated that compounds similar to this compound could modulate chemokine receptors CCR3 and CCR5, which are implicated in HIV infection and inflammatory diseases .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
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Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

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